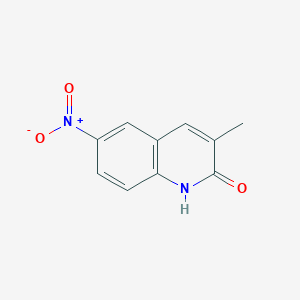

3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Description

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)11-10(6)13/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXVVXCIXJSYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3-Methyl-1,2-dihydroquinolin-2-one Precursors

One classical route involves the selective nitration of 3-methyl-1,2-dihydroquinolin-2-one derivatives under controlled acidic conditions:

- Procedure:

Starting from 3-methyl-1,2-dihydroquinolin-2-one, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid or potassium nitrate under low temperatures (below 0°C to -5°C) to avoid over-nitration or ring degradation. - Reaction Conditions:

- Solvent: Concentrated H2SO4

- Nitrating agent: KNO3 added gradually, sometimes with diluted HNO3

- Temperature: Maintained below -5°C during addition

- Time: Typically 1-2 hours of addition followed by stirring

- Workup:

The reaction mixture is poured onto crushed ice, and the precipitated product is filtered and recrystallized from ethanol to yield this compound as yellow crystals. - Yields: Approximately 70-75% reported in analogous quinolinone nitrations.

Cyclization and Ring Construction Approaches

An alternative method involves constructing the quinolinone ring with the nitro group already present on the precursor:

- Starting Materials: 4-hydroxy-6-nitroquinoline derivatives or 6-nitro-4-hydroxy-2-quinolone

- Method:

- Reaction of substituted pyranoquinoline diones with nucleophiles such as cyanoacetamide in boiling solvents (e.g., butanol) with triethylamine as base.

- This leads to ring opening and cyclization forming quinolinone derivatives with nitro substitution at position 6 and methyl or other alkyl substituents at position 3.

- Example: Reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyranoquinoline-2,5-dione with cyanoacetamide leads to intermediates that cyclize to target quinolinones.

Reduction and Functional Group Transformations

In some synthetic sequences, the nitro group is introduced early and then selectively reduced or modified:

- Reduction:

Nitro groups in related quinolinone derivatives can be reduced to amines using catalytic hydrogenation (Pd/C under H2 atmosphere) or chemical reduction (Raney nickel with hydrazine hydrate). - Alkylation:

Alkylation at the nitrogen or carbon positions can be achieved using alkyl halides under basic conditions (e.g., K2CO3 in DMF), enabling introduction of methyl groups at position 3 or N-1 methylation.

Representative Synthetic Scheme

Analytical and Spectroscopic Data Supporting Preparation

- Melting Point: Typically around 260-265°C for nitro-substituted quinolinones.

- IR Spectroscopy: Characteristic peaks include

- OH stretching (~3440 cm⁻¹)

- Aromatic C-H (~3080 cm⁻¹)

- Carbonyl (C=O) around 1680-1620 cm⁻¹

- Nitro group asymmetric and symmetric stretches near 1530 and 1340 cm⁻¹.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of C10H9N2O3 (exact m/z depends on isotopic pattern).

- NMR Spectroscopy:

- Aromatic protons between δ 7.0-8.5 ppm

- Methyl protons as singlet near δ 3.5 ppm

- NH proton signals exchangeable with D2O.

Summary of Key Research Findings

- The nitration method under cold acidic conditions remains the most straightforward and high-yielding approach for preparing this compound.

- Cyclization strategies from nitro-substituted pyranoquinoline precursors offer alternative synthetic routes, especially for derivatives with additional functional groups.

- Reduction and alkylation steps are often employed in multi-step syntheses to access various substituted quinolinones, including the target compound.

- Careful control of reaction conditions (temperature, reagent addition rate) is essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitro-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

Bromodomain Inhibition:

One of the significant applications of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is its role as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and other proteins, playing crucial roles in gene regulation and cancer progression. Compounds similar to this compound have been investigated for their ability to inhibit bromodomain-containing proteins like BRD4, which is implicated in various cancers .

Case Study: BCL6 Inhibition

Research has demonstrated the optimization of compounds based on the quinolinone scaffold to enhance their inhibitory effects on BCL6, a transcriptional repressor involved in lymphocyte differentiation and proliferation. The compound this compound was evaluated for its binding affinity and inhibitory potential, showing promising results with an IC50 value indicating effective inhibition .

Biochemical Applications

Antimicrobial Activity:

Studies have shown that derivatives of quinolinones exhibit antimicrobial properties against various pathogens. The nitro group in this compound is essential for its bioactivity, making it a candidate for developing new antimicrobial agents. Research into its mechanism of action suggests that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Enzyme Inhibition:

The compound has also been explored for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of certain kinases or phosphatases, which are critical in signaling pathways related to cancer and inflammation .

Environmental Science

Pollutant Degradation:

In environmental research, quinoline derivatives have been studied for their roles in the degradation of pollutants. The presence of the quinolinone structure allows these compounds to participate in complex biochemical reactions that can lead to the breakdown of harmful substances in ecosystems . This application highlights the dual role of such compounds in both remediation efforts and their potential environmental impact.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Bromodomain inhibition (e.g., BRD4) |

| Biochemical Applications | Antimicrobial activity; enzyme inhibition (e.g., kinases) |

| Environmental Science | Role in pollutant degradation processes |

Mechanism of Action

The mechanism of action of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial effects .

Comparison with Similar Compounds

Substituent Effects and Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group at position 6 in the target compound reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance but facilitating reduction reactions (e.g., conversion to an amino group). In contrast, 6-methoxy-3-methyl-1,2-dihydroquinolin-2-one (CAS 123990-77-2) has a methoxy group (-OCH₃), which is electron-donating. This increases ring reactivity toward electrophiles and raises the pKa (~11.14 vs. ~8–9 for the nitro analog) . 6-Hydroxy-1,2-dihydroquinolin-2-one (CAS 19315-93-6) features a hydroxyl group (-OH) at position 6, enabling hydrogen bonding and acidity (pKa ~10–11) .

Physical and Chemical Properties

A comparative table of key properties is provided below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | pKa | Boiling Point (°C) | Key Reactivity/Stability Notes |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₈N₂O₃ | 258.3* | 3-CH₃, 6-NO₂ | ~8–9* | N/A | Nitro group stabilizes ring; moderate thermal stability |

| 6-Methoxy-3-methyl-1,2-dihydroquinolin-2-one | C₁₁H₁₁NO₂ | 189.21 | 3-CH₃, 6-OCH₃ | 11.14 | 391.6 | Higher solubility in polar solvents |

| 6-Hydroxy-1,2-dihydroquinolin-2-one | C₉H₇NO₂ | 161.16 | 6-OH | ~10–11* | N/A | Prone to oxidation; forms stable salts |

| 6-Amino-3-hydroxy-1-methyl analog (CAS 136764-92-6) | C₁₀H₁₀N₂O₂ | 190.20 | 1-CH₃, 3-OH, 6-NH₂ | ~7–8 (NH₂) | N/A | Amino group enables conjugation reactions |

*Estimated values based on functional group trends.

Research Findings and Challenges

- Stability Considerations: Nitro-substituted quinolines may exhibit thermal instability, requiring careful handling during synthesis. Methoxy and hydroxy analogs are generally more stable .

- Catalytic Methods : L-proline-based catalysis () offers a green chemistry route for derivatives but may require optimization for nitro group compatibility .

Biological Activity

3-Methyl-6-nitro-1,2-dihydroquinolin-2-one (MNQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: C₁₀H₈N₂O₃

- Molecular Weight: 204.18 g/mol

The unique substitution pattern of MNQ, characterized by a methyl group at position 3 and a nitro group at position 6, contributes to its distinct chemical and biological properties.

Antimicrobial Activity

MNQ has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that certain derivatives exhibit significant antimicrobial activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These results indicate that MNQ and its derivatives possess potential as antimicrobial agents, making them candidates for further development in treating infections.

Anticancer Activity

Research has revealed that MNQ exhibits promising anticancer activity through various mechanisms. Notably, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of MNQ on several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The findings are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| A549 | 15.0 | Inhibition of the PI3K/AKT signaling pathway |

| HCT116 | 10.0 | Cell cycle arrest at the G2/M phase |

These results suggest that MNQ may act as a potent anticancer agent by targeting critical pathways involved in tumor growth and survival .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, MNQ has been explored for its anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in vitro.

MNQ appears to exert its anti-inflammatory effects through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in the inflammatory response. This mechanism was demonstrated in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages:

| Cytokine | Control (pg/mL) | MNQ Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 500 |

| IL-6 | 1200 | 300 |

| IL-1β | 800 | 200 |

The reduction in cytokine levels highlights the potential of MNQ as an anti-inflammatory agent .

Molecular Mechanisms

The biological activity of MNQ can be attributed to its interaction with various molecular targets:

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one derivatives?

- Methodological Answer: Synthesis optimization involves evaluating reaction conditions (solvent, temperature, catalyst) and substituent compatibility. For example, alkylation of the dihydroquinolinone core (e.g., using 2-(dimethylamino)ethyl groups) requires careful control of stoichiometry and reaction time to avoid over-functionalization. Evidence from tetrahydroquinoline derivatives shows yields ranging from 52% to 90% depending on substituent steric/electronic effects . Key steps include:

- Use of NMR (e.g., δ 6.48–6.32 ppm for aromatic protons) and mass spectrometry (ESI-MS) to confirm intermediates .

- Adjusting reaction time and temperature to minimize side reactions (e.g., nitro group reduction during alkylation).

Q. How can researchers characterize the structural integrity of this compound analogs?

- Methodological Answer: Structural validation requires a combination of:

- 1H NMR spectroscopy to confirm regioselectivity (e.g., splitting patterns for methyl groups at δ 2.30 ppm ).

- High-resolution mass spectrometry (HR-MS) to verify molecular formulas (e.g., ESI-MS peaks at m/z 260.2 for M+1 ).

- X-ray crystallography for derivatives with stable crystalline forms, as demonstrated in triazole-linked analogs .

Q. What purification strategies are effective for isolating this compound intermediates?

- Methodological Answer: Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. For polar intermediates (e.g., amine-functionalized derivatives), reverse-phase HPLC with C18 columns improves separation . Recrystallization in ethanol/water mixtures is recommended for nitro-substituted compounds to remove unreacted starting materials .

Q. What safety protocols are critical when handling nitro-substituted dihydroquinolinones?

- Methodological Answer: Nitro groups pose explosion risks under high heat or friction. Mitigation includes:

Q. How can biological activity screening be designed for this compound class?

- Methodological Answer: Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using structurally related analogs. For example, tetrahydroquinoline amines (e.g., compound 47) were evaluated for receptor binding via radioligand displacement assays, requiring strict control of pH and temperature to maintain compound stability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes for dihydroquinolinone derivatives?

- Methodological Answer: Contradictions (e.g., variable yields in alkylation ) may arise from competing reaction pathways. Techniques include:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- DFT calculations to model transition states and substituent effects.

- In situ IR spectroscopy to monitor intermediate formation.

Q. What advanced techniques elucidate environmental interactions of nitro-substituted dihydroquinolinones?

- Methodological Answer: Surface adsorption studies using microspectroscopic imaging (e.g., AFM-IR) can track interactions with indoor surfaces (e.g., silica, polymers). This approach, validated for organic compound adsorption , helps predict environmental persistence and degradation pathways.

Q. How can computational modeling guide the design of this compound analogs with enhanced properties?

- Methodological Answer: Combine molecular docking (to predict binding affinity) and QSAR modeling (to correlate substituents with bioactivity). For triazole derivatives, docking into kinase active sites revealed steric clashes with bulkier substituents, guiding synthetic prioritization .

Q. What strategies address solubility challenges in biological assays for nitro-substituted dihydroquinolinones?

- Methodological Answer:

Q. How can researchers validate the reproducibility of synthetic protocols for this compound class?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.